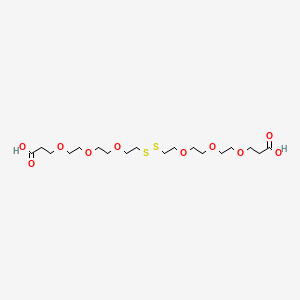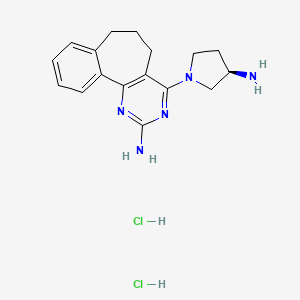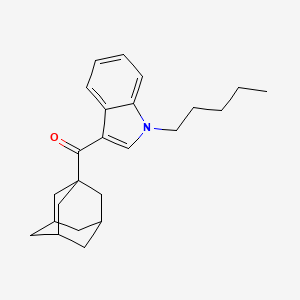
Acid-PEG3-SS-PEG3-Acid
概要
説明
Acid-PEG3-SS-PEG3-Acid is a homobifunctional, cleavable PEG linker . It is used in the synthesis of antibody-drug conjugates (ADCs) . Carboxylic acids can react with primary amines in the presence of activators such as EDC and HATU . The disulfide bonds can be cleaved by Dithiothreitol (DTT) reagent . PEG spacer increases the compound’s solubility .
Synthesis Analysis
This compound is a cleavable 6 unit PEG used in the synthesis of antibody-drug conjugates (ADCs) . It is available in quantities of 250 mg and 500 mg .Molecular Structure Analysis
The molecular formula of this compound is C18H34O10S2 . Its molecular weight is 474.6 g/mol . The InChI string is InChI=1S/C18H34O10S2/c19-17(20)1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-18(21)22/h1-16H2,(H,19,20)(H,21,22) .Chemical Reactions Analysis
Carboxylic acids can react with primary amines in the presence of activators such as EDC and HATU . The disulfide bonds can be cleaved by Dithiothreitol (DTT) reagent .Physical And Chemical Properties Analysis
The molecular weight of this compound is 474.6 g/mol . It has 2 hydrogen bond donors, 12 hydrogen bond acceptors, and 25 rotatable bonds . The topological polar surface area is 181 Ų . The compound is not charged .科学的研究の応用
Ion-Exchange and Coordination for Sorption of Ions : A study by Zhu and Alexandratos (2015) demonstrated the use of phosphorylated mono- and triethylene glycol ethyl esters, similar in structure to Acid-PEG3-SS-PEG3-Acid, in the sorption of U(VI) and various trivalent ions from phosphoric acid solutions. This application is significant for ion-exchange and coordination processes in chemical engineering and environmental cleanup efforts (Zhu & Alexandratos, 2015).
Biocompatible and Bioreducible Micelles in Drug Delivery : Lu et al. (2015) explored α-amino acid-based poly(disulfide urethane)s, structurally related to this compound, for creating biocompatible and bioreducible micelles. These micelles showed potential for triggered intracellular anticancer drug delivery, highlighting the application of such compounds in targeted and responsive medical treatments (Lu et al., 2015).
Redox-Sensitive Nanoscale Coordination Polymers for Cancer Theranostics : Research by Zhao et al. (2017) on redox-sensitive nanoscale coordination polymers using manganese ions and disulfide-containing organic bridging ligands, akin to this compound, for drug delivery and magnetic resonance imaging in cancer theranostics, represents another significant application. These polymers were effective in tumor targeting and therapy, underscoring the compound's utility in advanced medical applications (Zhao et al., 2017).
Synthesis of Novel Compounds Using Polymer-Supported Catalysts : Naidu et al. (2012) utilized polyethyleneglycol bound sulfonic acid, similar to this compound, as a catalyst in synthesizing compounds with significant antiviral activity. This showcases the role of such compounds in facilitating chemical reactions, particularly in pharmaceutical research (Naidu et al., 2012).
作用機序
Target of Action
The primary target of Acid-PEG3-SS-PEG3-Acid is the antibody in antibody-drug conjugates (ADCs) . The compound is used as a linker to attach cytotoxic drugs to these antibodies .
Mode of Action
this compound acts as a homobifunctional, cleavable linker . It contains carboxylic acids that can react with primary amines in the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) . The disulfide bonds in the compound can be cleaved by Dithiothreitol (DTT) reagent .
Biochemical Pathways
The this compound linker is cleaved to release the attached drug once the ADC is internalized by the target cell . This process allows the cytotoxic drug to exert its effect within the cell .
Pharmacokinetics
The this compound linker is designed to be stable in the bloodstream, which helps to maintain the integrity of the ADC until it reaches the target cell . The presence of the polyethylene glycol (PEG) spacer in the compound increases its solubility, which can enhance its bioavailability .
Result of Action
The cleavage of the this compound linker and the subsequent release of the cytotoxic drug inside the target cell leads to the cell’s death . This is the desired therapeutic effect in the context of ADCs .
Action Environment
The stability and efficacy of this compound can be influenced by various environmental factors. For instance, the presence of reducing agents in the cellular environment can facilitate the cleavage of the disulfide bonds in the compound . Additionally, the pH of the environment can impact the reactivity of the carboxylic acids in the compound .
将来の方向性
Acid-PEG3-SS-PEG3-Acid is a promising compound for research, particularly in the field of drug delivery . It is used in the synthesis of antibody-drug conjugates (ADCs), which are a focus of ongoing research .
Relevant Papers The role of PEG3 in the occurrence and prognosis of colon cancer has been discussed in a paper . The paper reveals that PEG3 is a prognostic biomarker for colon cancer, and the potential mechanism might involve altered epigenetic regulation on different levels including microRNA and methylation of a CpG island for PEG3 .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O10S2/c19-17(20)1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-18(21)22/h1-16H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBWMEFQLZTRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCSSCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)
![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)
![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)

![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)
![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)


![3-[2-Amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile](/img/structure/B605078.png)